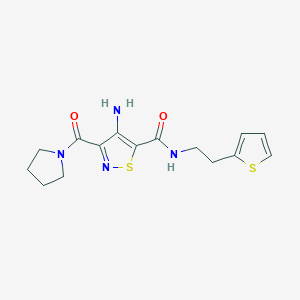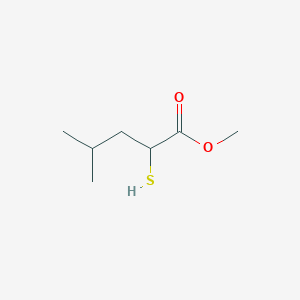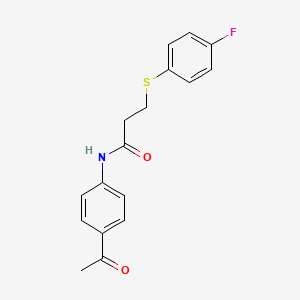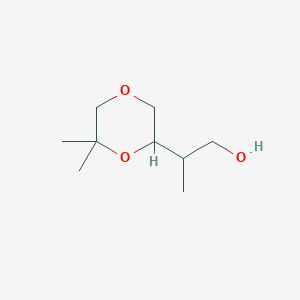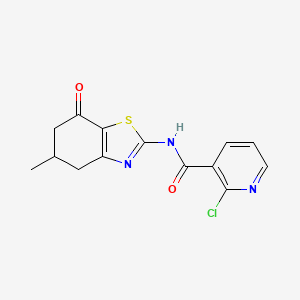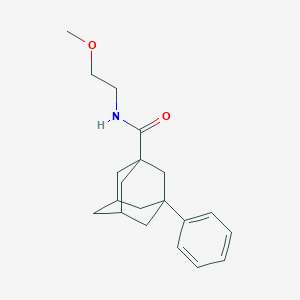
N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of adamantane derivatives has been explored in various studies. In one such study, a new adamantane-type cardo dicarboxylic acid containing an ether group was synthesized from 2,2-bis(4-hydroxyphenyl)adamantane and p-fluorobenzonitrile through an aromatic nucleophilic substitution reaction followed by hydrolysis. This compound was then used to prepare a series of new polyamides via direct polycondensation with various diamines under Yamazaki reaction conditions . Another study reported the synthesis of a halogenated hydrocarbon amination reaction product, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, which was confirmed by various spectroscopic methods and X-ray diffraction . Additionally, a photochemical reaction of N-(1-adamantyl)phthalimide led to a novel hexacyclic benzazepine derivative of 2,4-methanoadamantane, characterized by spectroscopic methods and X-ray analysis .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been elucidated using various techniques. For instance, the crystal structure of the halogenated hydrocarbon amination product mentioned above was determined to be of the monoclinic system, with specific space group parameters and bond angles. The dihedral angle between the substituted quinolyl and phenyl groups was found to be 64.0°, and the molecule was observed to stack into a three-dimensional structure through weak hydrogen bonds . The hexacyclic benzazepine derivative's structure represents the first example of the 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of adamantane derivatives are quite diverse. The direct polycondensation reaction used in the synthesis of new polyamides from adamantane-type cardo dicarboxylic acid is an example of a reaction that yields high molecular weight polymers with good solubility in various solvents . The halogenated hydrocarbon amination reaction is another example, leading to a compound with potential biological activity . The photochemical reaction of N-(1-adamantyl)phthalimide demonstrates a domino process of two consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, resulting in a complex hexacyclic structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized adamantane derivatives reveal their potential for various applications. The polyamides synthesized from the adamantane-type cardo dicarboxylic acid displayed moderate to high inherent viscosities, good solubility in both polar and less polar solvents, and amorphous nature. They also exhibited high tensile strength and modulus, as well as high glass transition temperatures and thermal stability . The halogenated hydrocarbon amination product showed anti-Mycobacterium phlei 1180 activity in preliminary biological tests, indicating its potential as a bioactive molecule . The hexacyclic benzazepine derivative's base hydrolysis yielded a keto derivative of the 1,2-substituted adamantane epsilon-amino acid, suggesting its utility in further chemical transformations .
科学的研究の応用
Polymer Science and Materials Engineering
Synthesis and Characterization of Polyamides and Polyimides : New polyamides and polyimides containing adamantyl moieties have been synthesized, demonstrating medium inherent viscosities, high tensile strengths, elongation to break values, and initial moduli. These materials show high glass transition temperatures (Tgs) and excellent thermal stability, suggesting their potential application in high-performance polymers and advanced materials engineering (Chern et al., 1998); (Liaw et al., 1999).
Advanced Polymer Design for Low Dielectric Constants : Adamantane-based polyimides have been developed, exhibiting low dielectric constants and moisture absorptions, alongside high solubility, tensile strength, and thermal stability. These characteristics make them suitable for applications in the electronics industry as materials with low dielectric properties (Chern & Shiue, 1997).
Medicinal Chemistry and Drug Design
Antimicrobial and Anti-inflammatory Activities : Novel adamantane derivatives have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, some derivatives demonstrated significant anti-inflammatory activity, indicating their potential as therapeutic agents (Al-Abdullah et al., 2014); (El-Emam et al., 2012).
Novel Sulfonamide Analogs for Drug Development : Research into the palladium-mediated carbonylation strategy has led to the creation of novel platensimycin sulfonamide analogs. This methodological advancement suggests the potential for developing new drugs with enhanced efficacy and selectivity (McNulty et al., 2009).
Supramolecular Chemistry
- Supramolecular Packing Motifs : Studies on adamantane-based macrocycles have uncovered new supramolecular packing motifs, with potential implications for the design of columnar liquid crystals and other materials that leverage molecular self-assembly for functional properties (Lightfoot et al., 1999).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxyethyl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-8-7-21-18(22)20-12-15-9-16(13-20)11-19(10-15,14-20)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSYKZCMGKQVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

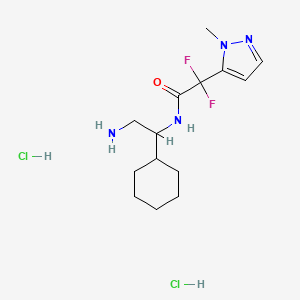
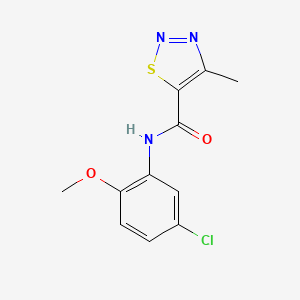
![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
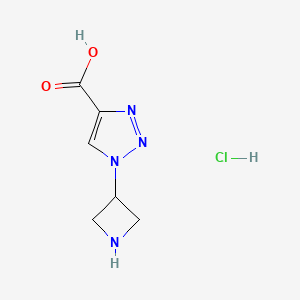
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)

